molecular formula C20H24N2O8 B1435806 N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide CAS No. 957476-07-2

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

Cat. No.: B1435806
CAS No.: 957476-07-2
M. Wt: 420.4 g/mol
InChI Key: NGVJMONAWAGMOA-UHFFFAOYSA-N
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Description

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (CAS: 957476-07-2) is a sterically hindered oxalamide derivative characterized by two 2,4,6-trimethoxyphenyl substituents attached to an oxalamide core. This compound is commercially available in high purity (95–98%) and is utilized as a ligand in copper-catalyzed cross-coupling reactions, particularly for sterically demanding substrates . Its molecular structure features non-planar conformations due to the bulky 2,4,6-trimethoxyphenyl groups, which influence both its reactivity and intermolecular interactions .

Properties

IUPAC Name

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJMONAWAGMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957476-07-2
Record name N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
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Preparation Methods

Stepwise Synthetic Procedure

Materials:

  • 2,4,6-Trimethoxyaniline (C9H13NO3)
  • Oxalyl chloride (C2O2Cl2)
  • Organic solvent (commonly dichloromethane, CH2Cl2)
  • Base (e.g., triethylamine or pyridine) to neutralize HCl formed during reaction
  • Water and organic solvents for extraction and purification

Procedure:

Step Description Conditions Notes
1 Dissolution of 2,4,6-trimethoxyaniline in dichloromethane Room temperature, under inert atmosphere Ensures complete solubilization
2 Dropwise addition of oxalyl chloride to the aniline solution Low temperature (0–5°C) to control reaction rate Prevents side reactions and decomposition
3 Stirring the reaction mixture Gradual warming to room temperature, stirring for several hours (typically 3–6 h) Allows completion of condensation reaction
4 Quenching the reaction Addition of water to hydrolyze excess oxalyl chloride and neutralize HCl Careful addition to avoid exotherm
5 Extraction of product Organic solvent extraction (dichloromethane or ethyl acetate) Separates organic product from aqueous layer
6 Purification Recrystallization from suitable solvent or column chromatography Achieves high purity product

This synthetic route yields N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide as a crystalline solid with reported purity around 95% or higher when properly purified.

Reaction Mechanism Insights

The reaction mechanism is a nucleophilic acyl substitution where the amine nitrogen of 2,4,6-trimethoxyaniline attacks the electrophilic carbonyl carbon of oxalyl chloride, forming an amide bond and releasing HCl. Since oxalyl chloride contains two acyl chloride groups, two equivalents of the aniline react to form the bis-amide structure.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Comments
Starting materials 2,4,6-Trimethoxyaniline, oxalyl chloride Equimolar or slight excess aniline
Solvent Dichloromethane (CH2Cl2) Alternative: tetrahydrofuran (THF)
Temperature (addition) 0–5°C Controls reaction rate
Reaction time 3–6 hours Stirring at room temperature
Base Triethylamine or pyridine Neutralizes HCl byproduct
Workup Water quench, organic extraction Separates product
Purification Recrystallization or column chromatography Ensures high purity
Yield Typically >80% (varies with scale and conditions) High yield achievable

Research Findings and Optimization

  • The choice of solvent and temperature critically affects the reaction kinetics and product purity. Dichloromethane is preferred for its inertness and ability to dissolve both reactants.
  • Slow addition of oxalyl chloride prevents localized high concentrations that can cause side reactions.
  • Use of an organic base is essential to neutralize HCl, which otherwise can protonate the amine and reduce nucleophilicity.
  • Purification via recrystallization from solvents such as ethyl acetate or ethanol-water mixtures yields crystalline BTMPO with high purity suitable for catalytic applications.
  • Analytical techniques such as NMR, IR spectroscopy, and melting point determination confirm the structure and purity of the product.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Applications

1. Ligand in Copper-Catalyzed Reactions

BTMPO serves primarily as a bidentate ligand in copper-catalyzed coupling reactions. Its ability to coordinate with copper ions enhances the catalytic activity of these reactions, particularly in the N-arylation of anilines and cyclic secondary amines. This property is crucial for synthesizing aryl amines and secondary amines from aryl bromides and secondary amines, which are valuable intermediates in organic synthesis.

  • Mechanism of Action : BTMPO binds to copper through its oxygen atoms, facilitating the activation of otherwise unreactive substrates. This interaction is essential for overcoming high energy barriers associated with challenging coupling reactions .

2. Synthesis of Pharmaceuticals

Due to its role in facilitating the synthesis of aryl amines, BTMPO is also utilized as an intermediate in pharmaceutical chemistry. Compounds derived from BTMPO have shown potential for developing drugs with specific therapeutic effects.

Biological Applications

1. Antimicrobial and Anticancer Properties

Research into the derivatives of BTMPO has indicated potential biological activities, including antimicrobial and anticancer effects. These derivatives are being explored for their efficacy against various pathogens and cancer cell lines.

  • Case Study : A study published in ACS Publications highlighted the use of BTMPO derivatives in enhancing the efficacy of known antimicrobial agents, suggesting a synergistic effect that could lead to more effective treatments .

Industrial Applications

1. Production of Electronic and Optical Materials

BTMPO is also applied in the production of materials with specific electronic and optical properties. Its chemical structure allows for modifications that can tailor materials for applications in electronics, such as semiconductors and photovoltaic cells.

Summary Table of Applications

Field Application Details
ChemistryLigand in copper-catalyzed reactionsEnhances catalytic activity for synthesizing aryl and secondary amines
PharmaceuticalIntermediate in drug synthesisUsed to create aryl amine structures for pharmaceuticals
BiologyAntimicrobial and anticancer researchDerivatives show potential against pathogens and cancer cell lines
IndustryProduction of electronic/optical materialsTailored for specific properties in semiconductors and photovoltaics

Mechanism of Action

The mechanism by which N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide exerts its effects involves its role as a ligand in copper-catalyzed coupling reactions . The compound coordinates with copper(I) ions to form a complex that facilitates the activation of aryl halides. This activation enables the nucleophilic attack by amines, leading to the formation of carbon-nitrogen bonds . The key steps in the mechanism include:

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Conformational Differences

The steric and electronic properties of oxalamide derivatives vary significantly based on aromatic substituents. For example:

  • N,N'-Bis(3,5-dimethylphenyl)oxalamide : Exhibits a planar conformation with shorter C–N bond distances (1.414 Å), enabling stronger hydrogen bonding and π-π stacking .
  • N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO): Adopts a non-planar conformation due to steric hindrance from methoxy groups, resulting in elongated C–N bonds (1.435 Å) . This distortion reduces intermolecular hydrogen bonding but enhances compatibility with bulky substrates in catalysis.

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Substituents C–N Bond Length (Å) Conformation Key Interactions
N,N'-Bis(3,5-dimethylphenyl)oxalamide 3,5-dimethylphenyl 1.414 Planar Hydrogen bonding, π-π
BTMPO 2,4,6-trimethoxyphenyl 1.435 Non-planar Steric shielding
N,N'-Bis(furan-2-ylmethyl)oxalamide Furan-2-ylmethyl N/A Flexible Weak van der Waals
Catalytic Performance in Cross-Coupling Reactions

BTMPO excels in reactions involving sterically hindered amines and aryl halides, outperforming other ligands in specific cases:

  • CuI/BTMPO System : Achieves high yields in coupling sterically hindered acyclic secondary amines (e.g., 2-chloroaniline) with aryl bromides at low catalyst loadings (0.5–5 mol%) .
  • CuI/BFMO System : N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) is more effective for less hindered substrates like anilines and cyclic amines, but fails with bulky substrates .
  • BMDMPO Ligand : N,N-Bis(4-methoxy-2,6-dimethylphenyl)oxalamide is critical for electron-deficient aryl chlorides, showing complementary reactivity to BTMPO .

Table 2: Catalytic Efficiency of Oxalamide Ligands

Ligand Substrate Type Reaction Scope Optimal Conditions Turnover Number (TON)
BTMPO Sterically hindered amines Acyclic secondary amines, aryl bromides 0.5–5 mol%, 80–110°C Up to 1000
BFMO Anilines, cyclic amines Heteroaryl bromides, simple aryl halides 1–5 mol%, 60–90°C ~500
BMDMPO Electron-deficient aryl chlorides Quinoline, pyridine frameworks 2–10 mol%, 100–120°C ~300

Biological Activity

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C20_{20}H24_{24}N2_{2}O8_{8}
  • Molar Mass : 420.41 g/mol
  • CAS Number : 957476-07-2
  • Density : 1.283 g/cm³ (predicted)
  • pKa : 9.06 (predicted)

BTMPO features two 2,4,6-trimethoxyphenyl groups linked by an oxalamide moiety, which contributes to its unique reactivity and biological activity.

BTMPO primarily acts as a ligand in copper-catalyzed coupling reactions, promoting the N-arylation of anilines and cyclic secondary amines. The compound enhances the catalytic activity of copper by forming stable complexes that facilitate the activation of challenging substrates such as sterically hindered amines .

Antimicrobial Properties

Research indicates that derivatives of BTMPO exhibit significant antimicrobial activity. In vitro studies have shown that these derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

BTMPO has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. The compound's ability to target specific biochemical pathways makes it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells,
Copper CatalysisEnhanced efficiency in coupling reactions ,

Case Study: Anticancer Mechanism

A study conducted on the effects of BTMPO on human cancer cell lines revealed that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of BTMPO is crucial for its development as a therapeutic agent. Preliminary data suggest that BTMPO has favorable solubility and stability profiles, although detailed pharmacokinetic studies are still needed. Toxicological assessments indicate that while BTMPO is harmful if ingested (H302), it shows moderate skin irritation potential (H315) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing BTMPO?

  • Synthesis : BTMPO can be synthesized via condensation reactions between oxalyl chloride and 2,4,6-trimethoxyaniline derivatives under inert conditions. While direct protocols are not detailed in the evidence, analogous oxalamide syntheses (e.g., hydrolysis of ester precursors followed by neutralization) suggest a two-step approach involving oxalyl chloride and amine coupling .
  • Characterization : Use NMR (e.g., 1H^1H, 13C^{13}C) to confirm methoxy group integration and oxalamide backbone. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as seen in related oxalamides) can resolve conformational details, such as antiperiplanar carbonyl groups or aryl ring orientations .

Q. How does BTMPO enhance copper-catalyzed cross-coupling reactions?

  • BTMPO acts as a bidentate ligand in Cu(I) complexes, stabilizing active catalytic species during N-arylation of amines. Its electron-rich 2,4,6-trimethoxyphenyl groups improve ligand solubility and steric bulk, facilitating substrate binding. This is critical for reactions with acyclic secondary amines, where steric hindrance typically limits efficiency .

Q. What structural features of BTMPO influence its reactivity in catalysis?

  • The methoxy substituents on the aryl rings enhance electron donation to the copper center, while the oxalamide backbone provides rigidity and chelating capability. Conformational flexibility (e.g., aryl ring twisting relative to the oxalamide plane) may modulate substrate accessibility .

Advanced Research Questions

Q. What mechanistic insights explain BTMPO's role in Cu(I)/Cu(III) catalytic cycles?

  • Studies propose an oxidative addition/reductive elimination (OARE) mechanism. BTMPO stabilizes a Cu(I) intermediate, which oxidizes to Cu(III) upon substrate binding. Radical clock experiments exclude free radical pathways, supporting a metal-centered mechanism. Spectroscopic and kinetic studies (e.g., EPR, DFT calculations) are recommended to probe intermediate states .

Q. How does BTMPO address challenges in coupling sterically hindered substrates?

  • BTMPO's bulky 2,4,6-trimethoxyphenyl groups create a tailored steric environment, enabling coupling of hindered aryl chlorides (e.g., 2-chloroaniline) or acyclic secondary amines. Comparative studies show higher yields with BTMPO versus less bulky ligands (e.g., BFMO) for such substrates. Optimize ligand-to-copper ratios (0.5–5 mol%) and temperatures (80–110°C) to balance reactivity and selectivity .

Q. How does BTMPO compare to other oxalamide ligands in cross-coupling efficiency?

  • Ligand screening : BTMPO outperforms N,N′-bis(furan-2-ylmethyl)oxalamide (BFMO) in sterically demanding reactions but is less effective for electron-deficient aryl bromides. For heteroaryl chlorides (e.g., quinoline derivatives), ligands like BMDMPO (N,N-bis(4-methoxy-2,6-dimethylphenyl)oxalamide) may be superior. Tabulate turnover numbers (TONs) and substrate scope across ligands to identify optimal pairings .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of BTMPO?

  • Case study : Discrepancies in mono- vs. diarylation outcomes (e.g., piperazine reactions) may arise from substrate electronic effects or ligand loading. Control experiments with standardized conditions (solvent, base, temperature) and kinetic profiling can clarify trends. For example, high BTMPO loading (5 mol%) may favor monoarylation by accelerating catalyst turnover .

Q. What strategies optimize BTMPO-based protocols for gram-scale synthesis?

  • Scale-up considerations : Use CuI/BTMPO systems with inexpensive bases (e.g., K3_3PO4_4) in polar aprotic solvents (DMF, DMSO). Monitor exotherms and implement slow substrate addition to prevent side reactions. For purification, leverage BTMPO’s low solubility in ether or hexane for facile crystallization. Validate scalability with ≥90% yield in 0.5-mol trials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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